molecular formula C47H38Au2F12N2O8P2S4 B12060731 Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane

Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane

Cat. No.: B12060731
M. Wt: 1570.9 g/mol
InChI Key: SIVCTOVPPFSWEF-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane is a complex organometallic compound. This compound is known for its unique properties and applications in various fields, including catalysis and material science. The presence of gold in its structure makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane typically involves the reaction of gold salts with triphenylphosphane and bis(trifluoromethylsulfonyl)azanide in the presence of toluene. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is often carried out in specialized facilities that can handle the complex nature of the reactions involved .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions may yield gold(I) or gold(0) complexes .

Mechanism of Action

The mechanism of action of Bis(trifluoromethylsulfonyl)azanide;gold(1+) involves the interaction of gold with various molecular targets. The gold center can facilitate electron transfer reactions, making it an effective catalyst. The pathways involved often include the activation of substrates through coordination with the gold center, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane apart is its specific combination of ligands and the presence of gold, which imparts unique catalytic properties and stability. Its applications in catalysis and material science are particularly noteworthy .

Properties

Molecular Formula

C47H38Au2F12N2O8P2S4

Molecular Weight

1570.9 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);toluene;triphenylphosphane

InChI

InChI=1S/2C18H15P.C7H8.2C2F6NO4S2.2Au/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h2*1-15H;2-6H,1H3;;;;/q;;;2*-1;2*+1

InChI Key

SIVCTOVPPFSWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+].[Au+]

Origin of Product

United States

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